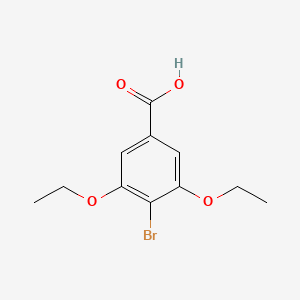
4-Bromo-3,5-diethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-diethoxybenzoic acid is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
4-Bromo-3,5-diethoxybenzoic acid is a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and analgesic pathways. Its bromine atom enhances biological activity, making it a valuable building block in drug development.
Case Study: Anti-inflammatory Agents
Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies involving the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) have highlighted the compound's role in improving efficacy and reducing side effects compared to traditional NSAIDs .
Organic Synthesis
In organic chemistry, this compound is utilized for constructing complex molecules through various synthetic routes. Its reactivity allows chemists to create new compounds with desired biological activities.
Synthetic Pathways
- Suzuki Coupling Reactions : this compound serves as a reagent in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds that are often biologically active.
- Functionalization : The presence of bromine and ethoxy groups makes it suitable for further functionalization, allowing for the development of novel compounds with potential therapeutic applications .
Material Science
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of advanced materials such as polymers and coatings.
Properties Enhancing Material Performance
- Thermal Stability : The compound's brominated structure contributes to enhanced thermal stability in polymer matrices.
- Coating Applications : It is explored for use in coatings that require specific thermal and mechanical properties, making it suitable for industrial applications .
Biological Research
In biological studies, this compound is investigated for its effects on biological systems. The compound's brominated nature allows researchers to study its impact on cellular mechanisms.
Analytical Chemistry
The compound is employed as a standard reference material in analytical chemistry. Its consistent properties make it useful for calibrating instruments and validating analytical methods.
Applications in Detection
- Quantification : It aids in the quantification of related compounds in various samples, ensuring accurate results in chemical analyses.
- Method Development : Researchers utilize it to develop and optimize analytical methods for detecting similar brominated compounds .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for anti-inflammatory and analgesic drugs | Synthesis of NSAIDs |
| Organic Synthesis | Building block for complex molecules | Suzuki coupling reactions |
| Material Science | Development of advanced materials with enhanced properties | Thermally stable polymers |
| Biological Research | Studies on effects of brominated compounds on biological systems | Mechanistic studies on cellular interactions |
| Analytical Chemistry | Standard reference material for calibrating instruments | Method validation and quantification |
Propiedades
Fórmula molecular |
C11H13BrO4 |
|---|---|
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
4-bromo-3,5-diethoxybenzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-3-15-8-5-7(11(13)14)6-9(10(8)12)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
JNTZLNJZDRKPSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1Br)OCC)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














